molecular formula C8H18ClNO2S B1461884 4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride CAS No. 2206609-31-4

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B1461884
CAS No.: 2206609-31-4
M. Wt: 227.75 g/mol
InChI Key: SJASUPHCNKYFHB-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, also known as Y-901, is a chemical compound with potential implications in various fields of scientific research and industry. It has a CAS Number of 1820607-77-9 and a molecular weight of 227.76 . The IUPAC name for this compound is 4-((methylsulfonyl)methyl)cyclohexan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis Applications

  • Transfer Hydrogenation of Imines and Alkenes : Cyclohexa-1,4-dienes are introduced as alternatives to Hantzsch dihydropyridines in Brønsted acid-catalyzed transfer hydrogenation. These dihydrogen surrogates facilitate the transfer hydrogenation of unbiased alkenes, showcasing a potential use for similar compounds including methanesulfonylmethyl derivatives in organic reductions (Chatterjee & Oestreich, 2016).

  • Synthesis of Chiral Nonracemic Amines : The stereospecific substitution of optically pure methanesulfonates with various amines, including the synthesis of 1-(2-pyridinyl)ethylamines, highlights the role of methanesulfonamide derivatives in creating chiral amines, which are crucial in asymmetric synthesis (Uenishi et al., 2004).

Material Science and Chemical Engineering

  • Synthesis of Ionic Liquids : The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of ionic liquids, including derivatives of methanesulfonate, shows the importance of such compounds in developing new materials with unique properties (Fringuelli et al., 2004).

Environmental Chemistry

  • Methanesulfonic Acid-driven Particle Formation : Studies on methanesulfonic acid (MSA)-driven new particle formation (NPF) enhanced by monoethanolamine (MEA) highlight the environmental implications of methanesulfonate compounds. Such research sheds light on atmospheric chemistry processes and the potential impact of CO2 capture technologies on particle formation (Shen et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Properties

IUPAC Name

4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASUPHCNKYFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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